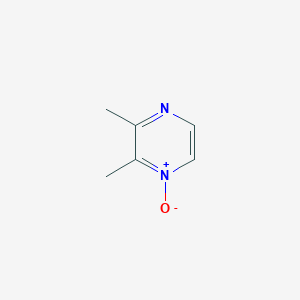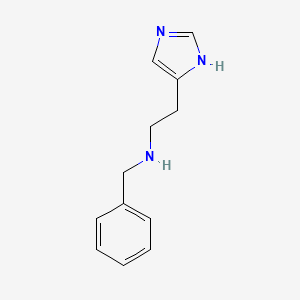
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of heterocyclic compounds It contains a bromine atom, a pyrimidine ring, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce an oxo derivative.
科学研究应用
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays.
Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrimidine and piperazine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, depending on the target.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
- 2-Fluoro-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
- 2-Iodo-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
Uniqueness
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the pyrimidine and piperazine rings provides a versatile scaffold for the development of novel therapeutic agents .
属性
分子式 |
C10H13BrN4O |
|---|---|
分子量 |
285.14 g/mol |
IUPAC 名称 |
2-bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C10H13BrN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2 |
InChI 键 |
DWGZVPOKOXFLTA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[(3-methylisoxazol-5-yl)methyl]amino}-benzoate](/img/structure/B8719221.png)

![7-Chloro-6-iodothieno[3,2-b]pyridine](/img/structure/B8719228.png)


![3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol](/img/structure/B8719244.png)








